molecular formula C20H27NO5S B2463887 3-(1-Adamantan-1-yl-ethylsulfamoyl)-4-methoxy-benzoic acid CAS No. 735305-61-0

3-(1-Adamantan-1-yl-ethylsulfamoyl)-4-methoxy-benzoic acid

Cat. No.: B2463887
CAS No.: 735305-61-0
M. Wt: 393.5
InChI Key: DQZJWLUGBTYYLM-UHFFFAOYSA-N
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Description

3-(1-Adamantan-1-yl-ethylsulfamoyl)-4-methoxy-benzoic acid is a synthetic organic compound that features a unique adamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Adamantan-1-yl-ethylsulfamoyl)-4-methoxy-benzoic acid typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction.

    Sulfonamide Formation:

    Methoxybenzoic Acid Derivative: The final step involves coupling the sulfonamide derivative with a methoxybenzoic acid derivative under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring may undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a carboxylic acid, while reduction of the sulfonamide group could yield an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: May be explored for its potential therapeutic properties, such as antiviral or anticancer activity.

    Industry: Could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-Adamantan-1-yl-ethylsulfamoyl)-4-methoxy-benzoic acid would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantanamine: A simpler adamantane derivative with potential antiviral properties.

    4-Methoxybenzoic Acid: A common aromatic acid used in various chemical syntheses.

    Sulfanilamide: A sulfonamide antibiotic with a simpler structure.

Uniqueness

3-(1-Adamantan-1-yl-ethylsulfamoyl)-4-methoxy-benzoic acid is unique due to the combination of the adamantane moiety, sulfonamide group, and methoxybenzoic acid structure. This combination may confer unique properties such as enhanced stability, specific biological activity, or novel material properties.

Properties

IUPAC Name

3-[1-(1-adamantyl)ethylsulfamoyl]-4-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO5S/c1-12(20-9-13-5-14(10-20)7-15(6-13)11-20)21-27(24,25)18-8-16(19(22)23)3-4-17(18)26-2/h3-4,8,12-15,21H,5-7,9-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZJWLUGBTYYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=C(C=CC(=C4)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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